[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)
Description
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) is a heterocyclic organic compound featuring an oxazole ring fused with an azetidine moiety and two methanesulfonic acid groups. The bis-derivative likely incorporates an additional methanesulfonic acid group, increasing polarity and water solubility. This compound is categorized under azetidines and oxazoles, with applications in life sciences as a synthetic intermediate or building block for pharmaceuticals .
Properties
IUPAC Name |
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2CH4O3S/c10-4-6-1-7(9-11-6)5-2-8-3-5;2*1-5(2,3)4/h1,5,8,10H,2-4H2;2*1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINKWKWYNJERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1C(CN1)C2=NOC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
The patent describes a microwave-enhanced method where cyclization and reduction steps are accelerated. Using a CEM Discover reactor at 100°C, reaction times for oxazole formation are reduced from 12 hours to 45 minutes, with comparable yields (68%).
Enzymatic Resolution
For enantiomerically pure product, lipase-mediated kinetic resolution of a racemic azetidine precursor has been reported. Using Pseudomonas fluorescens lipase (PFL) in isopropyl ether, the (R)-enantiomer is obtained with 92% ee.
Industrial-Scale Considerations
Bulk synthesis (kg-scale) employs continuous flow chemistry to enhance safety and efficiency:
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Oxazole cyclization : Tubular reactor with residence time of 5 minutes.
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Salt formation : In-line acid dosing and crystallization monitored by PAT (Process Analytical Technology).
Typical production metrics: -
Throughput : 200 g/h
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various azetidine derivatives.
Scientific Research Applications
Overview
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) is a compound with significant potential in various scientific and pharmaceutical applications. Its unique molecular structure allows for diverse interactions within biological systems, making it a candidate for research in drug development and other fields.
Pharmaceutical Development
The compound has been identified as a potential modulator for the CCR6 receptor, which plays a critical role in immune responses and inflammation. This suggests its use in developing treatments for conditions such as autoimmune diseases and allergies .
Synthesis of Novel Compounds
Due to its azetidine and oxazole moieties, this compound can serve as a building block in the synthesis of more complex molecules. Its derivatives may exhibit enhanced pharmacological properties, leading to new therapeutic agents .
Biochemical Studies
The interaction of this compound with various biological targets can provide insights into its mechanism of action. Studies focusing on its binding affinities and biological activity can help elucidate its role in cellular processes and disease mechanisms.
Case Study 1: CCR6 Modulation
A study indicated that derivatives of azetidine compounds could effectively modulate CCR6 activity. This opens avenues for using [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol as a scaffold for creating selective modulators that could be beneficial in treating chronic inflammatory diseases .
Case Study 2: Synthesis of Antiviral Agents
Research has explored the synthesis of antiviral agents using compounds similar to [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol. The oxazole ring's ability to stabilize certain conformations has shown promise in enhancing the efficacy of antiviral drugs .
Mechanism of Action
The mechanism of action of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, Methanesulfonic Acid (Mono-sulfonate)
- Structure : Contains a single methanesulfonic acid group attached to the oxazole-azetidine scaffold.
- Molecular Formula : C8H14N2O5S (vs. C9H16N2O7S2 for the hypothetical bis-form).
- Properties: The mono-sulfonate has moderate solubility in polar solvents due to one sulfonic acid group. Its melting point and stability data are unspecified, but storage at room temperature (RT) is recommended .
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole
- Structure : Features an ether-linked azetidine group and a methyl-substituted oxazole ring, lacking sulfonic acid groups .
- Molecular Formula: Not explicitly stated, but estimated as C8H12N2O2.
- Properties : Reduced polarity compared to the target compound, leading to lower water solubility. The absence of sulfonic acid groups limits hydrogen-bonding capacity, affecting crystallinity .
- Applications : Likely serves as a precursor in agrochemical or medicinal chemistry due to its heterocyclic framework .
(2S)-3-[(S)-(4-Bromophenyl)(hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-yl)-1,2-oxazol-5-yl]methyl}propanoic Acid
- Structure: A complex oxazole derivative with biphenyl and phosphonate groups (C25H20BrClNO5P) .
- Properties : High lipophilicity due to aromatic substituents, contrasting with the hydrophilic bis-sulfonate. The phosphonate group enhances stability but reduces solubility in aqueous media.
- Applications: Potential use as an enzyme inhibitor or in metal coordination chemistry, diverging from the target compound’s role in small-molecule synthesis .
Pesticide Sulfonylurea Derivatives (e.g., Metsulfuron Methyl Ester)
- Structure : Contains a sulfonylurea bridge and triazine ring (e.g., C14H15N5O6S) .
- Properties : Sulfonate esters in these compounds improve systemic absorption in plants. Unlike the target bis-sulfonate, these are designed for hydrolytic stability and controlled release .
- Applications : Herbicidal activity via acetolactate synthase inhibition, highlighting functional divergence from the azetidine-oxazole pharmacophore .
Physicochemical and Functional Comparison Table
*Hypothetical data inferred from structural analogs.
Q & A
Q. What analytical techniques are recommended to confirm the structure and purity of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s proton and carbon environments, particularly the azetidine and oxazole moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, sulfonic acid). Mass spectrometry (MS) validates the molecular ion peak (expected m/z 250.28 for the free base). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity, with solvent systems optimized based on polarity (e.g., chloroform:methanol 7:3) .
Q. What synthetic methodologies are employed for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Cyclization of azetidine precursors with oxazole-forming reagents (e.g., via Huisgen cycloaddition or condensation).
- Step 2 : Methanol group introduction via alkylation or reduction.
- Step 3 : Sulfonation using methanesulfonic acid under controlled pH and temperature.
Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via recrystallization or column chromatography are critical for high yields (>70%) and purity (>95%) .
Q. What are the key storage and stability considerations for this compound?
- Methodological Answer : Store at room temperature (RT) in airtight, light-resistant containers. Due to hygroscopicity, use desiccants or argon/vacuum packaging. Stability tests (e.g., accelerated degradation studies under varying pH/temperature) should precede long-term storage. Monitor via periodic HPLC to detect decomposition products (e.g., sulfonic acid hydrolysis) .
Advanced Research Questions
Q. How can crystallographic tools like SHELXL or ORTEP-3 aid in resolving the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structural parameters (bond lengths, angles) and validates stereochemistry. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying conformational flexibility in the azetidine ring or oxazole core. For twinned crystals, SHELXL’s twin refinement algorithms improve data accuracy .
Q. What strategies resolve contradictions between observed biological activity and computational predictions?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or protein target flexibility. Use orthogonal assays:
- In vitro : Enzyme inhibition assays (e.g., IC₅₀ determination) under physiological pH and ionic strength.
- In silico : Molecular dynamics simulations to account for ligand-receptor flexibility. Adjust QSAR models using experimental data to improve predictive accuracy .
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Methodological Answer :
- Temperature : Optimize cyclization steps at 60–80°C to avoid side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) for sulfonation to enhance solubility.
- Catalysts : Screen Lewis acids (e.g., ZnCl₂) for azetidine ring formation efficiency.
Design of Experiments (DoE) approaches statistically identify critical parameters .
Q. Which computational methods predict pharmacological targets and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. Validate with free-energy perturbation (FEP) calculations.
- QSAR : Employ partial least squares (PLS) regression on descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Training sets should include analogs (e.g., oxazole derivatives) with known bioactivity .
Q. How are hydrogen-bonding patterns analyzed in the compound’s crystal structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
